molecular formula C6H4F6N3O2P B074972 4-Nitrobenzenediazonium hexafluorophosphate CAS No. 1514-52-9

4-Nitrobenzenediazonium hexafluorophosphate

Cat. No.: B074972
CAS No.: 1514-52-9
M. Wt: 295.08 g/mol
InChI Key: PXRFUEAIZAOVBL-UHFFFAOYSA-N
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Description

4-Nitrobenzenediazonium hexafluorophosphate (CAS 1514-52-9) is a stable and versatile diazonium salt extensively used for the covalent functionalization of material surfaces. Its core research value lies in the robust aryl radical grafting mechanism, which enables the formation of stable organic layers on carbon-based materials, metals, and semiconductors through electrochemical or spontaneous reduction . Primary Research Applications: Surface Functionalization & Electrode Modification: This compound serves as a model reagent for covalently attaching nitroaryl groups to surfaces like glassy carbon, graphene, and carbon nanotubes (CNTs) . The grafted nitro group provides a versatile handle for further chemical transformations or directly modifies the electronic properties of the interface. Biosensor and Platform Development: The grafted organic layer can be used as a foundational platform for immobilizing biomolecules such as proteins and nucleic acids, facilitating the development of highly specific electrochemical and optical biosensors . Energy and Electronics: It finds application in modifying interfaces for energy conversion and storage devices, molecular electronics, and the nanoscale patterning of carbon surfaces . Mechanism of Action: The reactivity is driven by the reduction of the diazonium cation (Ar-N₂⁺), which cleaves to release nitrogen gas (N₂) and generates a highly reactive aryl radical. This radical subsequently attacks the target surface, forming a strong covalent bond . A key advantage of this specific salt is the stability imparted by the hexafluorophosphate (PF₆⁻) counterion, which allows for clearer separation between the surface grafting event (occurring at less cathodic potentials around +0.3 V to +0.4 V vs. SCE) and the subsequent reduction of the nitro group to hydroxylamine or amine functionalities . This enables precise control over the terminal functional groups on the modified surface. Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-nitrobenzenediazonium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N3O2.F6P/c7-8-5-1-3-6(4-2-5)9(10)11;1-7(2,3,4,5)6/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRFUEAIZAOVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061741
Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-)
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Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1514-52-9
Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1)
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Record name p-Nitrophenyldiazonium hexafluorophosphate
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Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1)
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Record name Benzenediazonium, 4-nitro-, hexafluorophosphate(1-)
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Record name 4-nitrobenzenediazonium hexafluorophosphate
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Preparation Methods

Standard Laboratory Procedure

4-Nitroaniline (0.1 mol) is dissolved in concentrated hydrochloric acid (HCl, 10 mL) at 0–5°C. Aqueous sodium nitrite (NaNO₂, 0.12 mol in 15 mL H₂O) is added dropwise under vigorous stirring to maintain the temperature below 5°C. The resulting diazonium chloride intermediate is then treated with hexafluorophosphoric acid (HPF₆, 0.11 mol), precipitating the target compound as a crystalline solid.

Key Parameters:

  • Temperature Control: Maintaining temperatures below 5°C prevents premature decomposition of the diazonium species.

  • Acid Concentration: Excess HCl ensures protonation of the amine group, facilitating nitrosation.

  • Stoichiometry: A 1:1.2 molar ratio of 4-nitroaniline to NaNO₂ maximizes conversion efficiency.

ParameterOptimal ValueEffect of Deviation
Temperature0–5°C>10°C: Decomposition; <0°C: Slow reaction
HCl Concentration6 MLower: Incomplete diazotization
NaNO₂ Equivalents1.2<1.1: Unreacted starting material

Anion Exchange for Stabilization

The hexafluorophosphate counterion enhances thermal stability compared to chloride or tetrafluoroborate analogs. This step involves metathesis between diazonium chloride and HPF₆.

Counterion Substitution

After diazotization, HPF₆ (20% w/v in H₂O) is added to the reaction mixture. The hexafluorophosphate anion displaces chloride, forming a sparingly soluble precipitate. The product is filtered, washed with cold diethyl ether, and dried under vacuum.

Yield Optimization:

  • Solvent Choice: Aqueous ethanol (50% v/v) improves crystallization kinetics.

  • Washing Protocol: Sequential rinsing with ether removes residual acids without dissolving the product.

Washing SolventPurity (%)Yield (%)
Diethyl Ether98.585
Hexane97.282
Ethyl Acetate95.178

Industrial-Scale Production

Industrial synthesis prioritizes safety and cost-effectiveness while maintaining high throughput. Continuous flow reactors have replaced batch processes to mitigate risks associated with diazonium salt instability.

Continuous Flow Methodology

4-Nitroaniline and HCl are premixed in a feed tank, cooled to 2°C, and pumped into a reactor coil. NaNO₂ solution is introduced via a T-junction, ensuring rapid mixing. The diazonium chloride stream is then combined with HPF₆ in a precipitation chamber, with the product collected via continuous filtration.

Advantages Over Batch Processing:

  • Reduced Thermal Degradation: Shorter residence times minimize exposure to elevated temperatures.

  • Scalability: Throughput exceeds 100 kg/day with ≥90% yield.

Mechanistic Insights

The diazotization mechanism involves two stages:

  • Nitrosation: HNO₂ (from NaNO₂ + HCl) reacts with 4-nitroaniline to form an N-nitrosamine intermediate.

  • Diazo Formation: Acid-catalyzed dehydration yields the diazonium cation, which pairs with PF₆⁻.

Critical Intermediates:

  • N-Nitrosamine (C₆H₅N₃O₂): Detected via in-situ IR spectroscopy at 1490 cm⁻¹ (N=O stretch).

  • Diazonium Chloride (C₆H₄ClN₃O₂): Transient species with a half-life of <30 minutes at 5°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stability (at 25°C)
Batch (Lab-Scale)8598.548 hours
Continuous Flow9299.172 hours
Solvent-Free7895.024 hours

Notes:

  • Solvent-Free Methods: Utilize ball milling but suffer from lower yields due to incomplete anion exchange.

  • Microwave-Assisted Synthesis: Reduces reaction time to 10 minutes but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Residual chloride ions (from HCl) compete with PF₆⁻ during anion exchange, producing mixed salts.
Solution: Post-synthesis recrystallization from acetonitrile eliminates chloride contaminants.

Thermal Instability

Issue: Exothermic decomposition above 50°C releases N₂ gas and toxic fumes.
Solution: Storage at –20°C under argon extends shelf life to 6 months.

Recent Advances

Electrochemical Diazotization

A 2024 study demonstrated the use of boron-doped diamond electrodes to generate HNO₂ in situ, eliminating the need for NaNO₂. This method achieved 88% yield with a 99% reduction in hazardous waste.

Biocatalytic Approaches

Immobilized nitrite reductases on graphene oxide scaffolds have enabled enzymatic diazotization under mild conditions (pH 7, 25°C), though yields remain suboptimal (65%) .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye and pigment industries.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride, copper(I) bromide, or potassium iodide are used under mild conditions.

    Coupling Reactions: Phenols, amines, and other aromatic compounds are used as coupling partners in the presence of a base.

    Reduction Reactions: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and alkylbenzenes.

    Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- linkage.

    Reduction Reactions: 4-Aminobenzenediazonium hexafluorophosphate.

Scientific Research Applications

Organic Synthesis

4-Nitrobenzenediazonium hexafluorophosphate is extensively used in organic chemistry for the preparation of azo compounds. These azo compounds are crucial intermediates in the dye and pigment industries. The compound undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings.

Key Reactions:

  • Azo Coupling Reactions: This compound is a key reagent in azo coupling, which is essential for synthesizing azo dyes.
  • Substitution Reactions: The diazonium group can be replaced by halides, hydroxyl groups, or alkyl groups.

Electrochemical Applications

Research has demonstrated the utility of this compound in electrochemical applications, particularly in modifying electrode surfaces. For example, it has been used to create functionalized layers on glassy carbon electrodes through electrografting techniques.

Case Study:

  • A study showed that when 4-nitrobenzenediazonium was grafted onto glassy carbon electrodes, it allowed for subsequent electrochemical characterization using cyclic voltammetry (CV) and sum-frequency generation (SFG) spectroscopy. This approach provided insights into the reactivity and stability of the grafted layers under various conditions .

Sensor Development

The compound has also been utilized in the fabrication of sensors. Its ability to form stable films on various substrates makes it suitable for developing electrochemical and optical sensors.

Applications:

  • Ammonium Sensors: The functionalization of optical fibers with this compound has been explored for detecting ammonium ions.
  • Enzyme Immobilization: It can immobilize enzymes on electrodes, enhancing the sensitivity and specificity of biosensors .

Materials Science

In materials science, this compound is employed to modify surfaces for improved performance in high-tech applications.

Applications:

  • Nanoelectronics: The formation of robust organic nano-films through diazonium chemistry has implications for nanoelectronics and energy storage devices.
  • Coatings: The compound can be used to create protective coatings that enhance the durability and functionality of materials .

Mechanism of Action

The mechanism of action of 4-nitrobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The nitro group can also undergo reduction to form an amino group, which can further react with other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Structural and Physical Properties

The table below compares key properties of 4-nitrobenzenediazonium hexafluorophosphate with other substituted benzenediazonium hexafluorophosphate derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Primary Applications
This compound -NO₂ (para) C₆H₄F₆N₃O₂P 295.08 140 (dec.) High thermal stability Photolithography, surface grafting
o-Bromobenzenediazonium hexafluorophosphate -Br (ortho) C₆H₄BrF₆N₂P 324.93 151–156 (dec.) Moderate stability Synthesis of fluorobenzenes
3-Chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate -Cl (meta), -N(CH₃)₂ (para) C₈H₁₀ClF₆N₃P 332.60 Not reported Sensitive to moisture Dye intermediates, catalysis
2,5-Dibutoxy-4-morpholinobenzenediazonium hexafluorophosphate -O(CH₂)₃CH₃ (ortho, para), morpholine C₁₈H₂₈F₆N₃O₃P 527.41 Not reported High solubility in organics Coating compositions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in this compound enhances thermal stability compared to halogen-substituted analogs (e.g., o-bromo), which decompose at higher temperatures but are less stable under acidic conditions .
  • Electron-Donating Groups (EDGs): Derivatives with -N(CH₃)₂ (dimethylamino) exhibit lower stability due to increased susceptibility to hydrolysis but are valuable in coupling reactions requiring nucleophilic intermediates .
  • Solubility : Bulky substituents like butoxy groups improve solubility in organic solvents, making such derivatives ideal for coating applications .
Photochemical Reactivity

This compound undergoes rapid photodecomposition under UV light, generating aryl radicals for surface grafting on porous silicon (PSi). This property is superior to 4-dimethylaminobenzenediazonium tetrafluoroborate, which requires longer irradiation times due to reduced radical generation efficiency .

Coupling Reactions

In Ullmann-type couplings, this compound achieves 98% yield in reactions with hexan-1-amine, outperforming analogs like 4-chlorobenzenediazonium salts, which typically yield ≤85% under identical conditions. This is attributed to the strong EWG effect of -NO₂, which accelerates electron transfer during catalysis .

Biological Activity

4-Nitrobenzenediazonium hexafluorophosphate (4-NBD) is an organic compound with significant applications in organic synthesis, particularly in the preparation of azo compounds. This compound is recognized for its stability and reactivity, which makes it a valuable reagent in various chemical reactions. This article provides a detailed overview of the biological activity of 4-NBD, including its mechanisms of action, applications in biological systems, and relevant research findings.

This compound has the chemical formula C6_6H4_4F6_6N3_3O2_2P. It is synthesized through the diazotization of 4-nitroaniline, involving the reaction of 4-nitroaniline with nitrous acid generated from sodium nitrite and hydrochloric acid. The resulting diazonium salt is treated with hexafluorophosphoric acid to produce 4-NBD.

The biological activity of 4-NBD is primarily attributed to its ability to form reactive intermediates that can undergo various transformations:

  • Electrophilic Substitution Reactions : The diazonium group in 4-NBD can participate in electrophilic aromatic substitution, allowing it to modify biomolecules such as proteins and nucleic acids.
  • Azo Coupling Reactions : It is commonly used in azo coupling reactions, which are critical for the synthesis of dyes and pigments. These reactions can also be leveraged for labeling biomolecules in biological research.
  • Reduction Reactions : The nitro group can be reduced to form amino groups, which can further react with other compounds, enhancing its utility in bioconjugation strategies .

1. Bioconjugation and Labeling

4-NBD is utilized in bioconjugation techniques to label proteins and nucleic acids. This labeling facilitates the study of biomolecular interactions and dynamics within cells. For instance, diazonium salts have been employed to functionalize surfaces for enhanced biocompatibility and reactivity .

2. Surface Functionalization

Research has demonstrated that 4-NBD can be used for surface functionalization of materials, such as the enhancement of properties in two-dimensional (2D) materials like tellurium-based crystals. The optimization of conditions for effective surface coverage has been explored, revealing that concentrations between 20 mM and 100 mM yield successful functionalization .

3. Catalytic Applications

In catalysis, diazonium salts like 4-NBD have been incorporated into catalyst designs. Studies have shown that catalysts derived from diazonium layers exhibit oxidative properties and can be used effectively in various chemical reactions . The stability of these catalysts is crucial for their performance over time.

Case Study 1: Surface Functionalization

A study investigated the use of 4-NBD for functionalizing exfoliated tellurium-based materials. The researchers found that immersion in a 20 mM solution for 15 minutes led to significant improvements in surface characteristics without degrading material properties .

Case Study 2: Electrografting

Electrografting studies have shown that grafting of 4-NBD onto electrodes can modify their electrical properties. This process involves applying a potential that facilitates the attachment of diazonium groups to the electrode surface, enhancing its functionality for sensing applications .

Comparative Analysis

CompoundStabilityReactivityApplication Areas
This compoundHighModerateOrganic synthesis, bioconjugation
4-Nitrobenzenediazonium TetrafluoroborateModerateHighDye synthesis, tissue staining
4-Nitrobenzenediazonium ChlorideLowHighAzo coupling reactions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzenediazonium hexafluorophosphate
Reactant of Route 2
4-Nitrobenzenediazonium hexafluorophosphate

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